2-amino-N-ethyl-3-methyl-N-[(4-nitrophenyl)methyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-N-ethyl-3-methyl-N-(4-nitrobenzyl)butanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a chiral center, making it an enantiomerically pure substance, which can be crucial for its biological activity and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-ethyl-3-methyl-N-(4-nitrobenzyl)butanamide typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction, where 4-nitrobenzyl bromide reacts with an appropriate amine under controlled conditions . The reaction is usually carried out in a solvent like tetrahydrofuran (THF) with a base such as triethylamine (TEA) to facilitate the nucleophilic attack .
Industrial Production Methods
In an industrial setting, the production of (S)-2-Amino-N-ethyl-3-methyl-N-(4-nitrobenzyl)butanamide may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-N-ethyl-3-methyl-N-(4-nitrobenzyl)butanamide can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride (NaBH4), hydrogen gas with a palladium catalyst.
Solvents: Tetrahydrofuran (THF), ethanol, methanol.
Bases: Triethylamine (TEA), sodium hydroxide (NaOH).
Major Products Formed
Reduction: The major product of the reduction reaction is the corresponding amine derivative.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-N-ethyl-3-methyl-N-(4-nitrobenzyl)butanamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (S)-2-Amino-N-ethyl-3-methyl-N-(4-nitrobenzyl)butanamide involves its interaction with specific molecular targets. The nitro group can undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular components . These interactions may involve binding to enzymes or receptors, thereby modulating their activity and triggering downstream biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrobenzyl bromide: A precursor used in the synthesis of (S)-2-Amino-N-ethyl-3-methyl-N-(4-nitrobenzyl)butanamide.
4-Nitrobenzyl chloride: Another related compound with similar reactivity.
4-Nitrobenzyl alcohol: A reduction product of 4-nitrobenzyl derivatives.
Uniqueness
(S)-2-Amino-N-ethyl-3-methyl-N-(4-nitrobenzyl)butanamide stands out due to its chiral center, which can impart unique biological activity and selectivity. Its specific structural features make it a valuable compound for targeted research and development in various scientific fields.
Eigenschaften
Molekularformel |
C14H21N3O3 |
---|---|
Molekulargewicht |
279.33 g/mol |
IUPAC-Name |
2-amino-N-ethyl-3-methyl-N-[(4-nitrophenyl)methyl]butanamide |
InChI |
InChI=1S/C14H21N3O3/c1-4-16(14(18)13(15)10(2)3)9-11-5-7-12(8-6-11)17(19)20/h5-8,10,13H,4,9,15H2,1-3H3 |
InChI-Schlüssel |
HOBBLWIDLWOIOA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C(C(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.